6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
6-chloro-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZPHUCENEDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594451-49-6 | |
| Record name | 6-chloro-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Temperature and Solvent Effects
Optimal yields are achieved under tightly controlled temperatures. For example, maintaining 10–20°C during oxalyl chloride addition prevents side reactions. Solvent choice also impacts purity; methanol and dichloromethane are preferred for their ability to dissolve intermediates while facilitating precipitation of the final product.
Catalytic Enhancements
The use of phosphotungstic acid (0.15 g per 1.0 g substrate) reduces reaction times from >12 hours to 6 hours while improving yields by 15–20%. Alternative catalysts, such as platinum (IV) oxide in hydrogenation steps, have been employed in related syntheses but remain untested for this specific compound.
Purification and Characterization
Recrystallization from methanol/chloroform mixtures (1:1) efficiently removes byproducts, yielding light yellow solids with >99% purity. Analytical confirmation relies on:
- NMR spectroscopy : Distinct peaks for the chloro (δ 7.2–7.5 ppm) and methyl (δ 2.3–2.5 ppm) groups.
- Mass spectrometry : Molecular ion peak at m/z 193.63 corresponding to C₁₀H₈ClNO.
- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl).
Comparative Analysis of Methods
Applications and Derivative Synthesis
6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one serves as a precursor for antimicrobial and anticancer agents. Derivatives with sulfonamide groups, synthesized via chlorosulfonation and amination, exhibit enhanced bioactivity. For example, bis-6,7-dihydroxyisoindolin-1-one-4-sulfonamides show sub-micromolar inhibition of HIV-1 integrase.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one and related dihydroisoquinolinone/quinolinone derivatives:
Structural and Electronic Differences
- Halogen vs. Bromo and fluoro substituents in 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one may alter binding affinity in biological targets due to differences in size and electronegativity .
- Methyl vs. Methoxy Groups: The methyl group at C3 in the target compound contributes to lipophilicity, while methoxy-containing analogs (e.g., 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) exhibit increased polarity and solubility .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s lower molecular weight (193.63 g/mol) compared to purine- or quinolyl-containing analogs (>400 g/mol) suggests better bioavailability. However, the absence of polar groups (e.g., OH, NH₂) may reduce aqueous solubility relative to 6-amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one .
Biological Activity
6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C_11H_10ClN and a molecular weight of 193.63 g/mol, its unique structural features contribute to its potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and research findings related to this compound.
Synthesis Methods
The synthesis of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the condensation of chloroanilines with β-keto esters or amides. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one exhibits notable antimicrobial and anticancer properties. The compound's derivatives are being investigated for their ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
The compound shows significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi. For example, derivatives of this compound have been tested against Staphylococcus aureus and Candida albicans, showing promising results.
Anticancer Activity
Preliminary studies suggest that 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific signaling pathways associated with cancer progression is under investigation.
The mechanism of action for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as metabolism and proliferation.
- Receptor Binding : It is known to bind with high affinity to multiple receptors, influencing signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one:
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is crucial for optimizing its biological activity. The specific substitution pattern at the 6-position (chloro group) and the 3-position (methyl group) contributes significantly to its unique properties compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | Similar isoquinoline core | Different hydrogenation state |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Additional methoxy groups | Enhanced solubility properties |
The distinct configuration allows for unique interactions with biological targets that may not be present in related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via acylation of a tetrahydroisoquinoline precursor. A general approach involves reacting intermediates (e.g., compound 3 in ) with acyl chlorides under reflux in dioxane, using 4-dimethylaminopyridine (DMAP) and anhydrous K₂CO₃ as catalysts. Post-reaction, the crude product is acidified, extracted, and purified via silica gel thin-layer chromatography (TLC) to isolate the target compound . Purity optimization involves iterative TLC analysis, adjusting solvent polarity (e.g., ethyl acetate/hexane gradients), and recrystallization from ethanol or methanol.
Q. How can the structural identity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one be confirmed experimentally?
- Methodological Answer : Key techniques include:
- 1H NMR : Peaks for the methyl group (~δ 2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₀H₈ClNO = 193.63 g/mol).
- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing bond angles and torsion .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : For acetylcholinesterase (AChE) inhibition (as in ), use the Ellman assay:
Prepare AChE enzyme solution (e.g., electric eel source).
Incubate with substrate (acetylthiocholine) and test compound at varying concentrations.
Measure absorbance at 412 nm to quantify thiocholine production.
IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., donepezil) and triplicate runs .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one?
- Methodological Answer :
- Substituent Optimization : Replace the chloro group with amino or methoxy groups (see ) to modulate electron density and binding affinity.
- Alkyl Chain Extension : Introduce longer alkyl chains (C6–C17) at position 3 to explore hydrophobic interactions, as seen in tetrahydroisoquinoline derivatives .
- SAR Analysis : Use molecular docking (AutoDock Vina) to predict binding modes with AChE and validate via enzyme kinetics .
Q. How should researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Discrepancy Checks : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) averages.
- Multi-Method Validation : Combine X-ray data with DFT-optimized geometries (Gaussian 16) to resolve ambiguous electron density .
Q. What strategies mitigate low yields in the acylation step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., HOBt/DCC for milder conditions).
- Reaction Monitoring : Use LC-MS to identify intermediates and optimize reaction time.
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to improve acyl chloride reactivity .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Library Design : Synthesize 10–15 derivatives with systematic substitutions (e.g., halogens, alkyl groups) using combinatorial chemistry.
- Data Triangulation : Corrogate bioactivity (IC₅₀), LogP (HPLC-measured), and steric parameters (molecular volume) in multivariate regression models .
Data Analysis & Interpretation
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Methodological Answer :
- Force Field Calibration : Re-parameterize docking scoring functions (e.g., AMBER for solvation effects).
- Experimental Replicates : Perform dose-response assays in triplicate to rule out outliers.
- Dynamic Simulations : Run MD simulations (GROMACS) to assess binding stability over time .
Q. What statistical methods are appropriate for analyzing small-sample bioactivity datasets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
